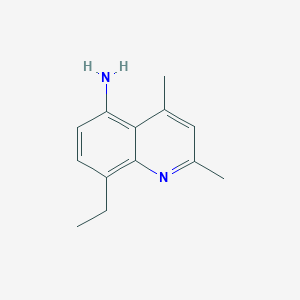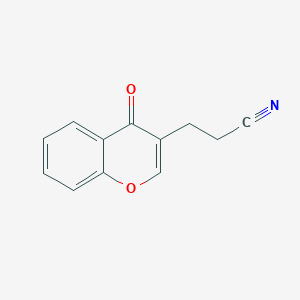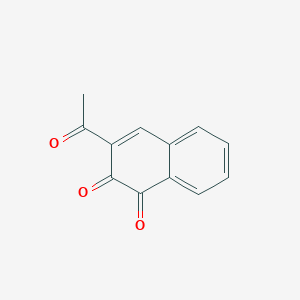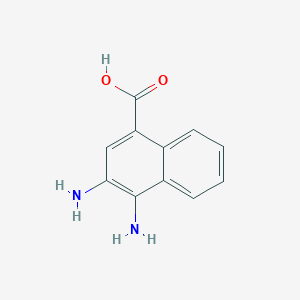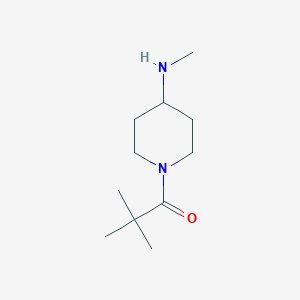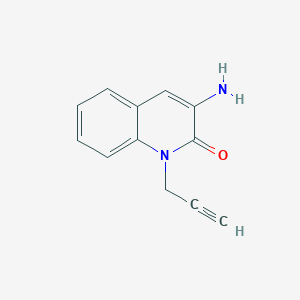
3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with an amino group at the third position and a prop-2-yn-1-yl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Functional Group Introduction: The amino group is introduced at the third position of the quinoline ring through nitration followed by reduction.
Alkylation: The prop-2-yn-1-yl group is introduced via alkylation using propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions. The prop-2-yn-1-yl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminoquinoline: Lacks the prop-2-yn-1-yl group, making it less hydrophobic.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the amino group, reducing its ability to form hydrogen bonds.
Uniqueness
3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the presence of both the amino group and the prop-2-yn-1-yl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
3-amino-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H10N2O/c1-2-7-14-11-6-4-3-5-9(11)8-10(13)12(14)15/h1,3-6,8H,7,13H2 |
Clave InChI |
ANCWRQXSEDWOPP-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C2=CC=CC=C2C=C(C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
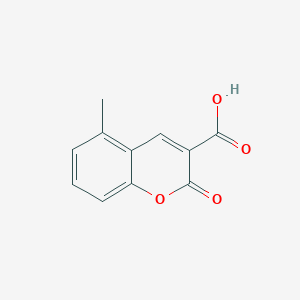
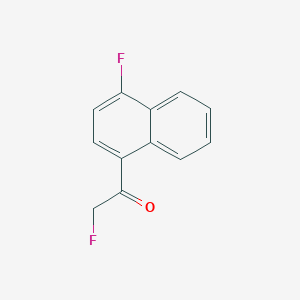



![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
